3,3-Bis(diethylphosphono)propionaldehyde
Description
3,3-Bis(diethylphosphono)propionaldehyde is a phosphorus-containing aldehyde derivative synthesized via the condensation of triethyl phosphite, formaldehyde, and diethylphosphorous acid in a ternary system . Its structure features two diethylphosphonate groups attached to the third carbon of a propionaldehyde backbone. This compound is characterized by its unique reactivity, particularly in Horner-Wadsworth-Emmons (HWE) olefination reactions, where the phosphonate groups enhance the electrophilicity of the aldehyde moiety, enabling efficient carbon-carbon bond formation. The structure was confirmed through chemical analysis and physical methods, including NMR and IR spectroscopy .
Properties
IUPAC Name |
3,3-bis(diethoxyphosphoryl)propanal | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H24O7P2/c1-5-15-19(13,16-6-2)11(9-10-12)20(14,17-7-3)18-8-4/h10-11H,5-9H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFWFQFZCGKXMRL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(C(CC=O)P(=O)(OCC)OCC)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H24O7P2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Bis(diethylphosphono)propionaldehyde typically involves the reaction of diethyl phosphite with an appropriate aldehyde under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. This often involves the use of continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
3,3-Bis(diethylphosphono)propionaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The diethylphosphono groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Formation of 3,3-Bis(diethylphosphono)propionic acid.
Reduction: Formation of 3,3-Bis(diethylphosphono)propanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3,3-Bis(diethylphosphono)propionaldehyde has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,3-Bis(diethylphosphono)propionaldehyde involves its interaction with various molecular targets and pathways. The diethylphosphono groups can participate in coordination chemistry, forming complexes with metal ions. Additionally, the aldehyde group can undergo nucleophilic addition reactions, leading to the formation of various adducts .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Differences :
- Functionality: The aldehyde group in 3,3-Bis(diethylphosphono)propionaldehyde distinguishes it from ether- or ester-linked analogs, enabling nucleophilic additions (e.g., with amines or alcohols).
- Reactivity: The presence of both aldehyde and phosphonate groups makes it more reactive in olefination compared to non-aldehyde analogs like bis(diethylphosphono)methyl ether .
Functional Analogs with Phosphorus Groups
1,3-Bis(diphenylphosphino)propane (CAS 6737-42-4)
- Structure : Propane backbone with two diphenylphosphine (-PPh2) groups.
- Applications : Widely used as a bidentate ligand in transition-metal catalysis (e.g., palladium-catalyzed cross-coupling reactions) .
- Comparison: Electronic Effects: Diphenylphosphine groups are electron-rich, enhancing metal coordination, whereas diethylphosphonate groups are electron-withdrawing, activating carbonyl groups for nucleophilic attack. Stability: 1,3-Bis(diphenylphosphino)propane is air-sensitive, while this compound is more stable under ambient conditions .
Diethyl Phosphite (CAS 762-04-9)
Comparison with Propionaldehyde (CAS 123-38-6)
Structural and Functional Differences
| Property | Propionaldehyde | This compound |
|---|---|---|
| Functional Groups | Aldehyde (R-CHO) | Aldehyde + two diethylphosphonate groups |
| Reactivity | Oxidizes to propionic acid | Stabilized aldehyde for selective olefination |
| Applications | Solvent, flavor synthesis | Specialty reagent in organic synthesis |
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